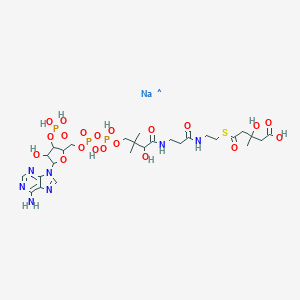
1-Amino Hydantoin-13C3
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel aminophosphonic acids with a hydantoin structure has been achieved by reacting 5,5-dimethylhydantoin with formaldehyde and phosphorus trichloride, or via the Kabachnik–Fields reaction, demonstrating one of the synthetic pathways that could potentially involve 1-amino hydantoin derivatives. These compounds' structures were confirmed using IR, 1H, 13C{1H}, and 31P NMR spectroscopy, highlighting the importance of hydantoin as a precursor in synthetic chemistry (Todorov, Naydenova, & Troev, 2009).
Molecular Structure Analysis
The crystal structure of d-Hydantoinase from Burkholderia pickettii, which could relate to the enzymatic processing of hydantoin derivatives, includes a core (α/β)8 triose phosphate isomerase barrel fold and a β-sheet domain. This structural insight into enzymes that interact with hydantoins sheds light on the molecular interactions and stability factors affecting hydantoin derivatives, including those substituted with isotopic labels such as 13C3 (Xu et al., 2003).
Chemical Reactions and Properties
Hydantoins, including labeled variants, can be synthesized from amino amides using oxidative catalytic carbonylation, which involves W(CO)6 as the catalyst and CO as the carbonyl source. This method produces hydantoins in good to excellent yields, highlighting the versatility of hydantoin synthesis pathways and the potential modification routes for labeled compounds like 1-Amino Hydantoin-13C3 (Dumbris, Diaz, & McElwee‐White, 2009).
Physical Properties Analysis
The millimeter-wave spectroscopy of hydantoin provides spectroscopic information useful for future astronomical searches, indicating the compound's physical properties at a quantum level. This analysis shows the molecule's permanent dipole and its transitions, which can be critical for understanding the physical behavior of isotopically labeled variants like 1-Amino Hydantoin-13C3 (Ozeki et al., 2016).
Wissenschaftliche Forschungsanwendungen
Enzyme-Assisted Synthesis of Chiral Amino Acids : Hydantoinase, N-carbamoylase, and hydantoinracemase enzymes can produce both natural and unnatural chiral D- and L-amino acids from hydantoin derivatives like 1-Amino Hydantoin-13C3. These enzymes can achieve 100% conversion and purity from racemic substrates (Altenbuchner et al., 2001).
Production of Optically Pure Amino Acids : The "Hydantoinase Process" is a widely used method to obtain optically pure D- or L-amino acids. This process involves the hydrolysis of D,L-5-monosubstituted hydantoin rings, like 1-Amino Hydantoin-13C3, to yield free amino acids (Heras-Vázquez et al., 2008).
Production of Thermostable Enzymes : The use of hydantoins like 1-Amino Hydantoin-13C3 in the production of thermostable D-hydantoinase enzymes is significant. These enzymes are crucial for synthesizing D-amino acids used in semisynthetic antibiotics, peptide hormones, and pesticides (Park et al., 1998).
Molecular Characterization and Genetic Engineering : Research on hydantoinases includes genomic data mining, activity screening, and structural analysis to improve their catalytic activity and industrial application. This has implications for the use of compounds like 1-Amino Hydantoin-13C3 in enzyme engineering (Cai et al., 2009).
Solid Phase Synthesis : Hydantoin compounds like 1-Amino Hydantoin-13C3 are used in solid-phase synthesis to create diverse compound libraries. This involves the conversion of bound amino acids to hydantoins, useful in pharmaceutical research (Dressman et al., 1996).
Biocatalytic Conversion Studies : Hydantoinase is pivotal in the biocatalytic conversion of hydantoins to D-amino acids, a process used in pharmaceutical industries. Studying this conversion, particularly with substrates like 1-Amino Hydantoin-13C3, helps in understanding the enzymatic process better (Tranchino & Melle, 1990).
Eigenschaften
IUPAC Name |
1-amino-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-6-1-2(7)5-3(6)8/h1,4H2,(H,5,7,8)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYKDNGUEZRPGJ-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583573 | |
| Record name | 1-Amino(~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.069 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino Hydantoin-13C3 | |
CAS RN |
957509-31-8 | |
| Record name | 1-Amino(~13~C_3_)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 957509-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)






![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)




![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)